2-Hydrazinyl-4-methylpyrimidine
Overview
Description
2-Hydrazinyl-4-methylpyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies. For instance, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against five cancer cell lines . Another study reported the synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine .Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-4-methylpyrimidine can be analyzed using techniques such as X-ray diffraction (XRD). This method allows for the determination of the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions involving 2-Hydrazinyl-4-methylpyrimidine can be complex. For instance, a study reported the synthesis of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which involved several chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydrazinyl-4-methylpyrimidine can be determined using various methods. For instance, the melting point, purity, and physical form of the compound can be determined . Additionally, spectroscopic characterization can provide further information about the compound’s properties .Scientific Research Applications
Organic Synthesis and Pharmacological Applications
2-Hydrazinyl-4-methylpyrimidine serves as a versatile precursor in organic synthesis, leading to the development of various compounds with significant biological activity. For example, it has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab et al., 2008). Another study demonstrated its application in synthesizing azido-1,2,4-triazines and azidopyrimidines, aiding in the structural and azide-tetrazole equilibrium studies through NMR spectroscopy (Shestakova et al., 2013).
Photochemical and Electrochemical Studies
2-Hydrazinyl-4-methylpyrimidine derivatives have been investigated for their photochemical and electrochemical properties. The synthesis of lanthanide complexes with this compound has been studied, revealing significant fluorescence quantum yields, suggesting potential applications in materials science and sensor development (Fernández et al., 2014).
Corrosion Inhibition
In the context of corrosion inhibition, a novel hydrazide derivative synthesized from 2-Hydrazinyl-4-methylpyrimidine was found to be an effective corrosion inhibitor for mild steel in acid solutions. This compound demonstrated significant inhibition efficiency, attributed to the synergistic effects between the protonated inhibitor and chloride ions, highlighting its potential for industrial applications (Abdallah et al., 2016).
Antioxidant Activity
Additionally, compounds derived from 2-Hydrazinyl-4-methylpyrimidine have been evaluated for their antioxidant activity, with some showing promising results in scavenging free radicals. This indicates potential therapeutic applications in combating oxidative stress-related diseases (Abuelizz et al., 2019).
Safety And Hazards
Future Directions
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Researchers are considering the pyrimidine scaffold as a chemotype in future drug candidates to counteract medical conditions previously deemed untreatable .
properties
IUPAC Name |
(4-methylpyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKBRNKMQNEPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495925 | |
Record name | 2-Hydrazinyl-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-methylpyrimidine | |
CAS RN |
63170-77-4 | |
Record name | 2-Hydrazinyl-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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